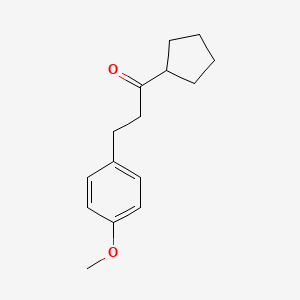

Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone

Description

Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone is a synthetic organic compound featuring a cyclopentyl group attached to a ketone moiety, which is further substituted with a 2-(4-methoxyphenyl)ethyl chain.

Properties

IUPAC Name |

1-cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-14-9-6-12(7-10-14)8-11-15(16)13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXZORKTUMKTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644302 | |

| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-81-2 | |

| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a cyclopentyl boronic acid with a 4-methoxyphenyl ethyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its versatile reactivity.

Biological Studies

- Enzyme Mechanisms : This compound can be employed as a probe to investigate enzyme mechanisms, particularly those involving ketone functional groups.

- Pharmacological Research : Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.

Material Science

In material science, this compound is explored for its role in developing specialty chemicals and polymers with unique properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of cyclopentyl derivatives, revealing that compounds similar to this compound exhibit significant activity against various microbial strains. The presence of the methoxy group enhances membrane permeability, leading to increased efficacy against pathogens.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of ketones indicated that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological and chemical effects.

Comparison with Similar Compounds

Cyclopropyl 4-Methoxyphenyl Ketone

- Structure : Cyclopropyl ring instead of cyclopentyl, with a direct 4-methoxyphenyl group attached to the ketone.

- Molecular Formula : C₁₁H₁₂O₂; Molecular Weight: 176.22 g/mol .

- Key Differences: Smaller ring size (cyclopropyl vs. Lower molecular weight (176.22 vs. 232.32 g/mol) suggests differences in physical properties like melting/boiling points. The absence of an ethyl spacer in cyclopropyl 4-methoxyphenyl ketone may reduce flexibility and alter binding affinity in biological systems.

Cyclopentyl(phenyl)methanone

- Structure : Cyclopentyl group attached to a ketone with a phenyl substituent.

- Molecular Formula : C₁₂H₁₄O; Molecular Weight: 174.24 g/mol .

- Key Differences :

- Replacement of 4-methoxyphenethyl with phenyl eliminates the methoxy group and ethyl chain, reducing polarity and hydrophilicity.

- Lower molecular weight (174.24 vs. 232.32 g/mol) correlates with simpler substituents, likely affecting solubility in polar solvents.

2-Ethyl-3-methoxy-cyclopent-2-enone

- Structure: Cyclopentenone core with ethyl and methoxy substituents.

- Molecular Formula : C₈H₁₂O₂; Molecular Weight: 140.18 g/mol .

- Key Differences: Conjugated enone system increases electrophilicity compared to saturated cyclopentyl ketones. Smaller substituents (ethyl vs. 4-methoxyphenethyl) result in reduced steric bulk and lower lipophilicity.

Data Table: Comparative Analysis of Key Compounds

*Calculated molecular formula and weight based on structural analysis.

Biological Activity

Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 246.35 g/mol

The compound features a cyclopentyl group attached to a phenyl moiety, which is further substituted with a methoxy group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits its biological activity primarily through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 is involved in the hydrolysis of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes. Inhibition of this enzyme can lead to increased levels of cAMP, thereby enhancing signaling pathways associated with anti-inflammatory responses and other cellular functions .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for the treatment of inflammatory diseases. For instance, in a study evaluating various PDE4 inhibitors, this compound exhibited an IC value in the low nanomolar range, indicating potent activity against PDE4 .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial properties. Preliminary tests suggest that it may have activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of this compound. Modifications to the phenyl ring and variations in the alkyl substituents have been explored:

| Compound | Structure | IC (nM) | Activity |

|---|---|---|---|

| This compound | Structure | 28 | PDE4 Inhibitor |

| 4-Difluoromethoxy derivative | Structure | 13 | Enhanced potency |

| Tetrahydrofuran substituted derivative | Structure | 61 | Moderate potency |

This table illustrates how structural modifications can significantly influence the potency and selectivity of the compound against PDE4.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited cAMP degradation in human cell lines, leading to enhanced cellular responses associated with anti-inflammatory pathways .

- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound resulted in reduced edema and cytokine levels, supporting its potential therapeutic application in inflammatory conditions .

- Comparative Studies : Comparative analyses with other known PDE inhibitors revealed that this compound has a favorable safety profile and lower toxicity compared to traditional anti-inflammatory drugs, suggesting it could be developed as a safer alternative .

Q & A

Q. What retrosynthetic strategies are recommended for synthesizing cyclopentyl 2-(4-methoxyphenyl)ethyl ketone?

A retrosynthetic approach involves disconnecting the ketone group via polar disconnections. For instance, the ketone can be derived from a Michael addition reaction between a cyclopentyl anion and ethyl vinyl ketone. This method leverages the nucleophilic nature of the cyclopentyl anion to attack the α,β-unsaturated carbonyl system, forming the desired ketone intermediate .

Q. Which analytical techniques are optimal for characterizing this compound?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) with mass spectrometry (MS) are critical for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopentyl and 4-methoxyphenyl ethyl moieties. For example, ¹H NMR will show distinct signals for the methoxy group (~δ 3.8 ppm) and cyclopentyl protons (~δ 1.5–2.5 ppm) .

Q. How can researchers ensure the absence of common impurities during synthesis?

Impurity profiling requires spiking experiments with known reference standards (e.g., Formoterol-related compounds A–E) and using gradient elution HPLC with UV detection at 220–280 nm. System suitability tests, such as resolution between the target compound and structurally similar impurities (e.g., N-substituted formamides), should be validated to meet pharmacopeial guidelines .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the Michael addition step in ketone synthesis?

Competing side reactions, such as over-addition or enolate formation, may arise due to improper stoichiometry or temperature control. Kinetic studies using in-situ IR spectroscopy can monitor reaction progress, while density functional theory (DFT) calculations help predict transition states and optimize reaction conditions (e.g., −78°C for anion stability) .

Q. How can researchers resolve contradictions in impurity profiles reported across different synthetic batches?

Discrepancies often stem from variations in starting materials (e.g., 4-methoxyphenyl ethyl precursors) or workup procedures. A systematic approach includes:

- Comparative LC-MS/MS analysis to identify batch-specific impurities.

- Forced degradation studies (acid/base hydrolysis, oxidation) to map degradation pathways.

- Cross-validation with orthogonal methods like GC-MS for volatile byproducts .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

Chiral resolution techniques, such as chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns), are effective. Alternatively, asymmetric synthesis using enantioselective catalysts (e.g., organocatalysts for ketone alkylation) can enhance stereochemical control. Racemization risks during workup must be mitigated via low-temperature quenching .

Q. How do steric and electronic effects influence the reactivity of the cyclopentyl group in subsequent derivatization?

Steric hindrance from the cyclopentyl ring may slow nucleophilic attacks at the carbonyl carbon, favoring alternative reaction pathways (e.g., aldol condensation). Computational modeling (e.g., molecular electrostatic potential maps) and Hammett substituent constants (σ values) for the 4-methoxyphenyl group provide predictive insights into electronic effects .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading.

- Data Reconciliation : Cross-reference analytical results with published impurity thresholds (e.g., USP guidelines for related compounds) to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.